molecular formula C₃₀H₃₈N₄O₁₀S₂ B1147332 Thioproperazine Difumarate CAS No. 123937-18-8

Thioproperazine Difumarate

Cat. No. B1147332
CAS RN: 123937-18-8
M. Wt: 678.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Thioproperazine Difumarate is an isotope analogue used as an antipsychotic and antiemetic .


Synthesis Analysis

The synthesis of Thioproperazine Difumarate involves complex chemical processes. It’s important to note that molecules possessing triazine and tetrazine moieties belong to a special class of heterocyclic compounds. Both triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Molecular Structure Analysis

The molecular formula of Thioproperazine Difumarate is C30H38N4O10S2 . The exact molecular structure can be determined using techniques like 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving Thioproperazine Difumarate are complex and may vary depending on the conditions. The solution conductivity may vary due to chemical reactions. Analysis of these conductivity effects is very important to further develop models of streamer-like discharges .

Safety and Hazards

Thioproperazine Difumarate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers There are several papers relevant to Thioproperazine Difumarate. For instance, one paper discusses the therapeutic value of Thioproperazine and the importance of the associated neurological disturbances . Another paper discusses some pharmacological properties of Thioproperazine .

properties

IUPAC Name

(Z)-but-2-enedioic acid;10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S2.C4H4O4/c1-24(2)32(29,30)19-8-9-23-21(18-19)27(20-6-3-4-7-22(20)31-23)11-5-10-25-12-14-26(15-13-25)16-17-28;5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,5,10-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUVRTGSAKNTRG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 131698921

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